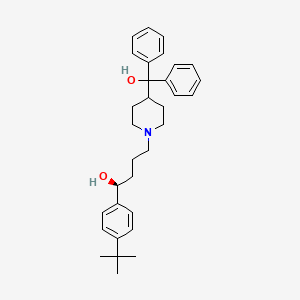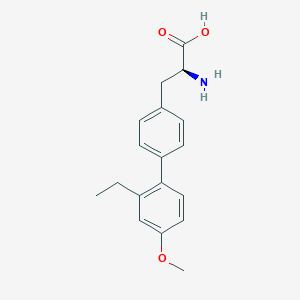
WW35Kdg5EW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine (WW35Kdg5EW) is an organic molecule with the molecular formula C18H21NO3 and a molecular weight of 299.3649 g/mol . This compound features a biphenyl structure with an ethyl and methoxy substituent, making it a unique derivative of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of Substituents: The ethyl and methoxy groups are introduced via Friedel-Crafts alkylation and methylation reactions, respectively.
Amino Acid Coupling: The final step involves coupling the biphenyl derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the alanine moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 3-(2’-hydroxy-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine.
Reduction: 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alaninol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-ethyl-4’-hydroxy(1,1’-biphenyl)-4-yl)-L-alanine
- 3-(2’-methyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine
- 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-D-alanine
Uniqueness
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine is unique due to its specific combination of substituents on the biphenyl core and its L-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
872142-86-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-3-13-11-15(22-2)8-9-16(13)14-6-4-12(5-7-14)10-17(19)18(20)21/h4-9,11,17H,3,10,19H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
WLVXKTIBRNXBIF-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



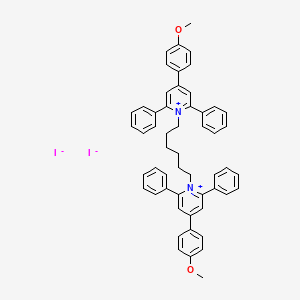

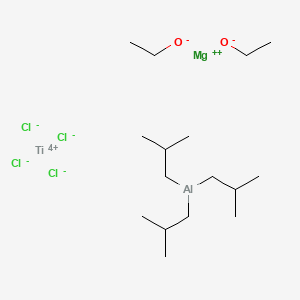

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

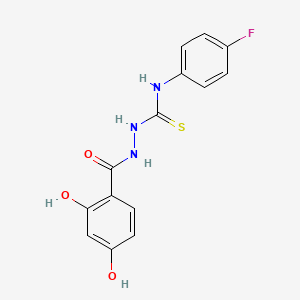

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

